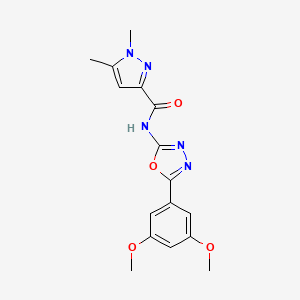

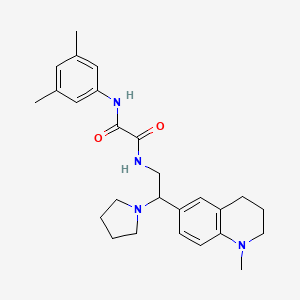

![molecular formula C16H20N4O4 B2492489 5-methoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941946-41-4](/img/structure/B2492489.png)

5-methoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals with complex molecular structures involving pyrido[2,3-d]pyrimidine dione cores. These compounds are notable for their heterocyclic framework, which is a common feature in various pharmaceutical and organic materials due to their biological and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, cyclization, and the use of specific catalysts. For example, the reaction of 1,3,6-trimethyl-5-nitrouracil with aryl aldehydes in the presence of piperidine leads to the formation of 3-hydroxy-4,6-dimethylpyrrolo[3,2-d]pyrimidine-5,7(4H,6H)-dione derivatives in a single step, demonstrating the efficiency of such synthetic strategies (Yoneda et al., 1982).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has shown planar fused-ring systems and distinct hydrogen bonding patterns, contributing to their stability and reactivity. For instance, 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione demonstrates paired N-H...O hydrogen bonds forming dimers, linked into chains by a single C-H...π(arene) hydrogen bond (Low et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving these compounds are diverse, including acylation, amination, and redox reactions. The acylation of pyrrolidine-2,4-diones to produce 3-acyltetramic acids illustrates the versatility of these compounds in synthetic chemistry (Jones et al., 1990).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One study discusses the synthesis of polyfunctional fused heterocyclic compounds via indene‐1,3‐diones, reacting with amines and other reagents to create complex molecules, possibly related to the target compound's synthesis pathway (Hassaneen et al., 2003).

Applications in Drug Discovery

Another study focuses on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties, indicating potential medicinal applications for structurally related compounds (Abu‐Hashem et al., 2020).

Antiviral Activities

A research paper discusses the synthesis and antiviral evaluation of 1,3-dimethyl-6-(1H-1,2,3-triazol-1-YL)pyrimidine-2,4(1H,3H)-dione derivatives, highlighting the potential for compounds with pyrimidine structures to have antiviral properties (El-Etrawy & Abdel-Rahman, 2010).

properties

IUPAC Name |

5-methoxy-1,6-dimethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-10-8-17-14-12(13(10)24-3)15(22)20(16(23)18(14)2)9-11(21)19-6-4-5-7-19/h8H,4-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHRCAZAVJXRPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

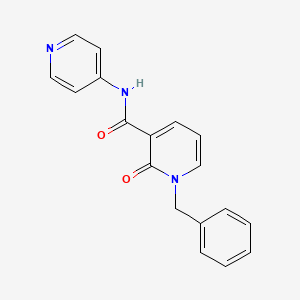

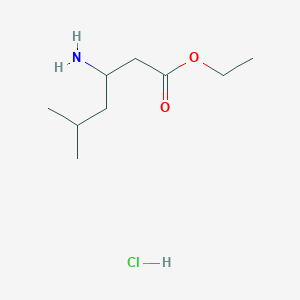

![1-{1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2492407.png)

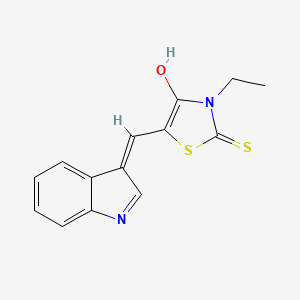

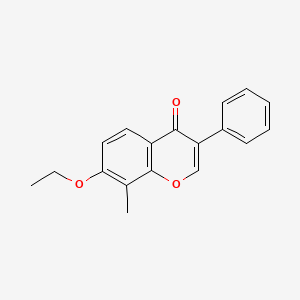

![N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2492409.png)

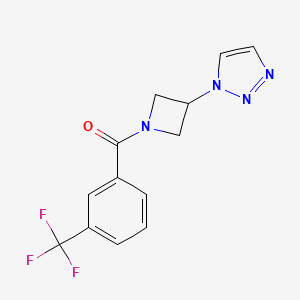

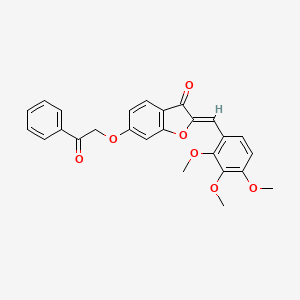

![Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2492424.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2492428.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2492429.png)